molecular formula C18H19NO4 B3119233 Kresoxim-Methyl CAS No. 248582-68-5

Kresoxim-Methyl

Cat. No.: B3119233
CAS No.: 248582-68-5
M. Wt: 313.3 g/mol
InChI Key: ZOTBXTZVPHCKPN-HTXNQAPBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Kresoxim-methyl is synthesized through a series of chemical reactions involving the esterification of (E)-methoxyimino[α-(o-tolyloxy)-o-tolyl]acetic acid with methanol . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reactants are combined under optimized conditions to maximize efficiency and minimize by-products. The final product is then purified through crystallization and filtration processes to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Kresoxim-methyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Various oxidative metabolites.

    Hydrolysis: Breakdown products such as methoxyimino[α-(o-tolyloxy)-o-tolyl]acetic acid and methanol.

    Photoisomerization: Isomerized forms of this compound.

Mechanism of Action

Comparison with Similar Compounds

Kresoxim-methyl’s unique chemical structure and broad-spectrum activity make it a valuable tool in agricultural and environmental applications.

Properties

IUPAC Name

methyl (2E)-2-methoxyimino-2-[2-[(2-methylphenoxy)methyl]phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-13-8-4-7-11-16(13)23-12-14-9-5-6-10-15(14)17(19-22-3)18(20)21-2/h4-11H,12H2,1-3H3/b19-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTBXTZVPHCKPN-HTXNQAPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=CC=C2C(=NOC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OCC2=CC=CC=C2/C(=N\OC)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2032558
Record name Kresoxim-methyl
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Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless odorless solid; [Merck Index]
Record name Kresoxim-methyl
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Solubility

All in g/100 ml: n-heptane, 0.17; toluene, 11.1; dichloromethane, 93.9; methanol, 1.49; acetone, 21.7; ethyl acetate, 12.3., In water, 2 mg/l @ 20 °C
Record name KRESOXIM-METHYL
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Density

1.258 kg/l, Dark brown solid; odor: moderately sulfurous; pH = 5.8; bulk density = 541 g/l /Cygnus Fungicide/
Record name KRESOXIM-METHYL
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Vapor Pressure

0.00000002 [mmHg], 1.72X10-8 mm Hg @ 20 °C
Record name Kresoxim-methyl
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Mechanism of Action

Mode of action: Inhibits mitochondrial respiration by inhibiting cytochrome c reductase. Has strong protective, curative, eradicative, & long residual disease control. Redistribution via the vapor phase contributes to activity.
Record name KRESOXIM-METHYL
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Color/Form

White crystals, Colorless

CAS No.

143390-89-0
Record name Kresoxim-methyl
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Record name Kresoxim-methyl [ISO]
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Record name Kresoxim-methyl
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Record name kresoxim-methyl (ISO); methyl (E)-2-methoxyimino-[2-(o-tolyloxymethyl)phenyl]acetate
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Record name KRESOXIM-METHYL
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Record name KRESOXIM-METHYL
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Melting Point

97.2-101.7 °C
Record name KRESOXIM-METHYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7020
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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